Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H7BrClNO3 and a molecular weight of 280.51 g/mol. This compound is characterized by its bromo, chloro, and oxo groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the following steps:
Halogenation: The starting material, methyl pyridine-3-carboxylate, undergoes halogenation to introduce bromo and chloro groups at the 5 and 2 positions, respectively.
Oxidation: The pyridine ring is then oxidized to form the 6-oxo group.
Methylation: Finally, methylation of the nitrogen atom in the pyridine ring completes the synthesis.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving halogenating agents, oxidizing agents, and methylating agents. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromo and chloro groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromo and chloro groups.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a versatile building block for various chemical reactions.
Medicine: The compound is investigated for its potential medicinal properties, including its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure but lacks the chloro group.
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Different position of the bromo group.
This comprehensive overview highlights the importance and versatility of Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate in various fields of science and industry. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLZPYDLUUPCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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